2,3,6-Trichloroaniline hydrochloride
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Overview
Description
2,3,6-Trichloroaniline hydrochloride is a chlorinated derivative of aniline, characterized by the presence of three chlorine atoms attached to the benzene ring at positions 2, 3, and 6. This compound is commonly used as an intermediate in the synthesis of various chemicals, including dyes, herbicides, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trichloroaniline hydrochloride can be synthesized through the chlorination of aniline. The process involves the following steps:
Chlorination: Aniline is dissolved in a suitable solvent such as glacial acetic acid, alcohol, or halogenated benzene
Purification: The precipitated product is filtered, washed with water, and dried to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reaction kettles for synthesis, where aniline and chlorobenzene are reacted with hydrogen chloride and chlorine gases. The reaction mixture is then filtered, and the filtrate is processed to recover and reuse the solvents .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated aniline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated aniline derivatives.
Substitution: Aniline derivatives with different functional groups.
Scientific Research Applications
2,3,6-Trichloroaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloroaniline hydrochloride involves its interaction with cellular components. The compound can undergo biotransformation in organisms, leading to the formation of metabolites that may exert toxic effects. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.
DNA Interaction: Potential to interact with DNA, leading to genotoxic effects.
Cell Membrane Disruption: Can disrupt cell membranes, affecting cellular integrity and function.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: Another chlorinated aniline derivative with chlorine atoms at positions 2, 4, and 6.
2,3-Dichloroaniline: Contains two chlorine atoms at positions 2 and 3.
2,6-Dichloroaniline: Contains two chlorine atoms at positions 2 and 6.
Uniqueness
2,3,6-Trichloroaniline hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at positions 2, 3, and 6 provides distinct properties compared to other chlorinated aniline derivatives .
Properties
Molecular Formula |
C6H5Cl4N |
---|---|
Molecular Weight |
232.9 g/mol |
IUPAC Name |
2,3,6-trichloroaniline;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2H,10H2;1H |
InChI Key |
LNYIUDNZLVTPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)Cl)Cl.Cl |
Origin of Product |
United States |
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